molecular formula C13H16ClNO4 B2932250 2-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-oxoethyl acetate CAS No. 2034606-47-6

2-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-oxoethyl acetate

Cat. No.: B2932250
CAS No.: 2034606-47-6
M. Wt: 285.72
InChI Key: CVSQAGOSQSQCER-UHFFFAOYSA-N
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Description

2-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-oxoethyl acetate is a synthetic organic compound featuring a hybrid structure of an amide, ester, and aryl chlorinated moiety. Its molecular architecture includes:

  • 3-Hydroxypropyl chain: A three-carbon chain with a hydroxyl group, enabling hydrogen bonding and solubility modulation.
  • Amino-oxoethyl acetate: An acetamide-ester linkage, which may influence metabolic stability and reactivity.

For instance, compounds like those in and share functional groups critical for bioactivity or synthetic versatility .

Properties

IUPAC Name

[2-[[3-(3-chlorophenyl)-3-hydroxypropyl]amino]-2-oxoethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-9(16)19-8-13(18)15-6-5-12(17)10-3-2-4-11(14)7-10/h2-4,7,12,17H,5-6,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSQAGOSQSQCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NCCC(C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-oxoethyl acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chlorophenyl group, hydroxypropyl group, and an acetate moiety, suggests various interactions with biological systems. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The synthesis of this compound generally involves several steps:

  • Condensation : Reaction of 3-chlorobenzaldehyde with a hydroxypropylamine derivative to form an intermediate.
  • Reduction : Reduction of functional groups to achieve desired properties.
  • Acetylation : Introduction of the acetate group to complete the synthesis.

The compound's structural features are critical for its biological interactions, particularly the chlorinated phenyl group which may affect its affinity for specific molecular targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : Preliminary studies suggest that this compound may interact with pathways involved in oxidative stress, potentially offering protective effects against cellular damage.
  • Anti-inflammatory Effects : The compound is under investigation for its ability to modulate inflammatory responses, possibly through interactions with enzymes or receptors involved in these pathways.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes related to metabolic processes, which could be beneficial in treating metabolic disorders.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Current hypotheses include:

  • Receptor Interaction : The chlorophenyl and hydroxypropyl groups may facilitate binding to hydrophobic pockets in proteins, influencing their activity.
  • Modulation of Signaling Pathways : The compound may alter signaling pathways associated with inflammation and oxidative stress through enzyme inhibition or receptor modulation.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes notable compounds that share structural features:

Compound NameStructural FeaturesUnique Aspects
1-((3-(4-Chlorophenyl)-2-hydroxypropyl)amino)-2-methylpropan-2-oneContains a chlorophenyl group but differs in carbon skeletonPotentially different biological activity due to structural variations
2-Amino-4-(3-chlorophenyl)butanoic acidSimilar chlorophenyl presenceFocused on neurochemical applications
N-(3-Chloro-4-fluorophenyl)glycineShares amino acid structureInvestigated for different pharmacological effects

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound. For instance:

  • A study on related compounds indicated significant antioxidant activity, suggesting that modifications in structure can enhance or diminish biological effects.
  • Another research project focused on enzyme inhibition profiles showed that similar compounds could selectively inhibit carboxylesterases, hinting at potential therapeutic applications in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of 2-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-oxoethyl acetate and related compounds:

Compound Name Molecular Formula Key Functional Groups Synthetic Yield Notable Features Reference
This compound (Target) C₁₃H₁₅ClN₂O₅ (inferred) Chlorophenyl, hydroxypropyl, amide, ester Not reported Hypothesized bioactivity via aryl chloride N/A
Ethyl 2-(2-(5-fluoro-N-(2-((2-methoxy-2-oxoethyl)amino)-2-oxoethyl)picolinamido)-3-isopropylbenzyl)acrylate (3f) C₂₉H₃₃FN₄O₇ (calculated) Fluoro-pyridine, methoxy-oxoethyl, acrylate ester 88% High yield, E:Z isomer ratio = 6:1
S-(3-((2-(2-(2-(1H-tetrazol-5-yl)acetyl)hydrazineyl)-2-oxoethyl)amino)-2-benzyl-3-oxopropyl)ethanethioate (15a) C₁₈H₂₂N₈O₄S₂ (inferred) Tetrazole, thioester, hydrazine Not reported Tetrazole enhances metal-binding capacity
Lutetium Lu 177 vipivotide tetraxetan C₄₉H₆₈I₇₇LuN₉O₁₆ Macrocyclic tetrazacyclododecane, carboxylate 95% (DTPA conjugate) Radiopharmaceutical application

Key Observations:

Functional Group Diversity :

  • The target compound lacks heterocyclic systems (e.g., tetrazole in 15a or pyridine in 3f ), which are critical for specific interactions (e.g., chelation or enzymatic inhibition).
  • The ester group in the target compound is analogous to isoamyl acetate (), but the latter lacks the amide and chlorophenyl moieties, limiting direct pharmacological comparability .

Radiolabeled analogs like lutetium Lu 177 vipivotide tetraxetan achieve 95% conjugation efficiency, suggesting robust methodologies for complex ester-amide systems .

Structural Flexibility :

  • The hydroxypropyl chain in the target compound may improve solubility compared to purely aromatic analogs (e.g., 3f’s isopropyl group ).
  • The absence of a radiolabel or chelating group (cf. and ) limits its utility in imaging or targeted therapies unless further modified.

Limitations and Data Gaps

  • No direct spectral or biological data for the target compound are available in the provided evidence, necessitating extrapolation from structural analogs.
  • Comparative solubility, stability, and toxicity profiles remain unexplored.

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